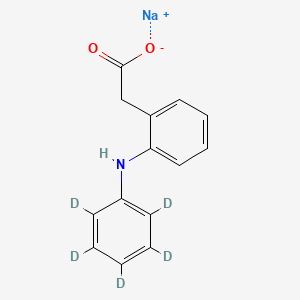

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Description

BenchChem offers high-quality 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUYUTHJCBYZJK-ZAXNCOASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

The following technical guide details the chemical identity, properties, and applications of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt , a critical stable isotope-labeled internal standard used primarily in the pharmaceutical analysis of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).

Executive Summary

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt (also known as Dechlorodiclofenac-d5 Sodium or 2-(Phenyl-d5-amino)phenylacetic Acid Sodium ) is a stable isotope-labeled derivative of the core pharmacophore found in the diclofenac class of NSAIDs.[1] It serves as a high-precision Internal Standard (IS) for the quantification of diclofenac, aceclofenac, and their dechlorinated metabolites in biological matrices and environmental samples using LC-MS/MS.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental protocols for bioanalytical validation.

Chemical Identity & Structural Analysis[2]

This compound represents the "dechlorinated" scaffold of diclofenac, where the dichloroaniline ring is replaced by a fully deuterated aniline ring. The "d5" label ensures a mass shift of +5 Da, sufficient to avoid isotopic interference (cross-talk) with the unlabeled analyte.

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | Sodium 2-(2-((phenyl-d5)amino)phenyl)acetate |

| Synonyms | 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt; Dechlorodiclofenac-d5 Sodium; 2-(Phenylamino-d5)benzeneacetic acid sodium salt |

| CAS Number | 1329792-58-6 |

| Molecular Formula | C₁₄H₇D₅NNaO₂ |

| Molecular Weight | 254.25 g/mol (Salt); ~232.27 g/mol (Free Acid) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

Structural Visualization

The molecule consists of a phenylacetic acid moiety linked via a secondary amine to a deuterated phenyl ring.[1]

Synthesis & Isotopic Labeling

The synthesis typically employs an Ullmann-type condensation or a Buchwald-Hartwig amination, coupling a 2-halophenylacetic acid derivative with aniline-d5. This route ensures the deuterium label is located on the metabolically stable aniline ring, preventing "label loss" during exchangeable proton processes.

Synthetic Pathway

The reaction utilizes Aniline-d5 as the source of the isotopic label.

Physicochemical Properties[2][4][6]

Understanding the physical behavior of the salt form is crucial for preparing stable stock solutions.

| Property | Value / Description | Impact on Protocol |

| Solubility (Water) | > 50 mg/mL | Excellent for aqueous mobile phases. |

| Solubility (Organic) | Soluble in Methanol, DMSO; Sparingly in Acetonitrile. | Use MeOH for primary stock solutions. |

| pKa (Acid) | ~4.0 (Carboxylic acid) | Retention is pH-dependent; use acidic mobile phase (pH 2-3) to retain on C18. |

| Hygroscopicity | Moderate | Store desiccated; weigh quickly. |

| Stability | Light Sensitive | Critical: Protect from light to prevent cyclization to indolinone derivatives. |

Applications in Bioanalysis & Drug Development[10]

LC-MS/MS Internal Standard

This compound is the ideal Internal Standard (IS) for:

-

Diclofenac Impurity Profiling: Specifically for Impurity A (1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one) precursors and dechlorinated degradants.

-

Environmental Fate Studies: Tracking the photodegradation of diclofenac in wastewater, where dechlorination is a primary pathway.

-

DMPK Studies: Quantifying metabolites of Aceclofenac and Diclofenac in plasma.

Mass Spectrometry Fragmentation

In ESI(-) mode, the compound exhibits a characteristic loss of CO₂.

-

Precursor Ion (Q1): m/z 231.1 ([M-H]⁻ for d5-acid)

-

Product Ion (Q3): m/z 187.1 (Loss of CO₂, -44 Da)

-

Comparison: Unlabeled analog transitions at m/z 226 → 182.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free acid equivalent) primary stock.

-

Calculation: Calculate the salt correction factor (

). -

Weighing: Weigh

of the sodium salt into a 1.5 mL amber glass vial. -

Dissolution: Add

of Methanol (LC-MS grade) . Vortex for 30 seconds. -

Storage: Store at

protected from light. Stable for 6 months.

Solid Phase Extraction (SPE) for Plasma

Objective: Extract NSAID metabolites using the IS.

-

Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

-

Loading: Mix

Plasma + -

Washing: Wash with

-

Elution: Elute with

Methanol. -

Reconstitution: Evaporate to dryness (

,

LC-MS/MS Parameters

-

Column: C18 (e.g., Acquity BEH C18,

). -

Mobile Phase A:

Formic Acid in Water. -

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 min.

-

Ionization: ESI Negative Mode.

References

-

Pharmaffiliates . 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt - Certificate of Analysis & MSDS. Link

-

ChemicalBook . 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt Properties and Supplier Info. Link

- European Pharmacopoeia (Ph. Eur.). Diclofenac Sodium Monograph: Impurity Standards.

- Vulliet, E., et al. (2010). "Development of a LC-MS/MS method for the quantification of diclofenac and its phototransformation products in water." Analytical and Bioanalytical Chemistry.

Sources

Technical Guide: Applications of Deuterated Phenylacetic Acid Derivatives in NSAID Research

Executive Summary

This technical guide explores the application of deuterium substitution in the optimization of phenylacetic acid-class Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a primary focus on Diclofenac . While phenylacetic acid derivatives are potent COX-1/COX-2 inhibitors, their clinical utility is often compromised by idiosyncratic hepatotoxicity linked to reactive metabolite formation.

This guide details how Kinetic Isotope Effects (KIE) can be leveraged to mitigate these risks. By selectively replacing hydrogen atoms with deuterium at metabolic "hotspots" (specifically the 4' and 5 positions of the phenyl ring), researchers can retard the formation of toxic quinone imines without altering the drug's binding affinity to cyclooxygenase enzymes. We provide actionable protocols for the synthesis of deuterated analogs, in vitro metabolic stability assessment, and reactive metabolite trapping.

Part 1: Scientific Rationale & Mechanism[1][2]

The Metabolic Liability of Phenylacetic Acids

Diclofenac, the archetype of this class, undergoes extensive hepatic metabolism. The primary clearance pathways involve:

-

Acyl Glucuronidation (UGT2B7): Forms unstable acyl glucuronides that can transacylate liver proteins.

-

Oxidative Hydroxylation (CYP2C9 & CYP3A4):

The Toxicity Mechanism: Both 4'-hydroxy and 5-hydroxy metabolites can be further oxidized to form Quinone Imines (QI) . These electrophilic species deplete cellular glutathione (GSH) and covalently bind to hepatic proteins (haptenization), triggering immune-mediated hepatotoxicity.

The Deuterium Solution: Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., CYP450-mediated hydroxylation), substituting H with D can significantly reduce the reaction rate (

). -

Metabolic Switching: By deuterating the primary site of metabolism (e.g., the 4'-position), the drug may be forced to metabolize via a slower, safer pathway (e.g., renal excretion of unchanged drug or glucuronidation at a non-reactive site), thereby reducing the "body burden" of reactive intermediates.

Visualization of Metabolic Shunting

The following diagram illustrates how deuteration at the 4' and 5 positions blocks the formation of the toxic Quinone Imine.

Figure 1: Mechanism of metabolic switching. Deuteration at the 4'-position impedes CYP2C9-mediated hydroxylation, reducing the downstream formation of reactive quinone imines.

Part 2: Experimental Protocols

Synthesis of Ring-Deuterated Diclofenac (d4-Analog)

Objective: Synthesize diclofenac with deuterium incorporated into the dichlorophenyl ring (positions 3, 4, 5, 6) or the phenylacetic acid ring. The protocol below targets the phenylacetic ring using a [2H5]-bromobenzene precursor, a common route for generating stable isotope standards and research analogs.[4]

Reagents:

-

Pentadeuterobromobenzene (

) -

Copper powder (Catalyst)

-

Aluminum chloride (

)

Workflow Diagram:

Figure 2: Synthetic route for d4-Diclofenac starting from deuterated bromobenzene.

Step-by-Step Procedure:

-

Ullmann Condensation: Reflux 2,6-dichloroaniline (1.0 eq) with pentadeuterobromobenzene (1.2 eq), anhydrous

, and copper powder in DMF at 140°C for 12 hours. Filter and purify via silica gel chromatography. -

Acylation: Dissolve the diphenylamine intermediate in dichloroethane. Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Reflux for 2 hours.

-

Cyclization: Add anhydrous

to the cooled reaction mixture. Heat to 160°C (melt fusion) for 2 hours to form the oxindole ring. -

Hydrolysis: Hydrolyze the oxindole with ethanolic NaOH. Acidify to precipitate the free acid, then convert to the sodium salt.

In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: To quantify the Kinetic Isotope Effect (KIE) and confirm the reduction of reactive metabolite formation (Quinone Imines).

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System

-

Glutathione (GSH) (Trapping agent)

-

Test Compounds: Diclofenac (H) and Diclofenac-d4 (D)[2]

-

LC-MS/MS System (e.g., Triple Quadrupole)

Protocol:

-

Incubation Mix: Prepare phosphate buffer (pH 7.4) containing HLM (1.0 mg/mL) and GSH (5 mM).

-

Substrate Addition: Add 10 µM of H-Diclofenac or D-Diclofenac. Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling:

-

For Stability: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

-

For Trapping: Incubate for 60 min. Quench with acetonitrile/1% formic acid.

-

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.[2][9]

Data Analysis (Self-Validating Logic):

-

Stability: Plot ln(% remaining) vs. time. Calculate

and-

Success Criteria:

. The ratio

-

-

Trapping: Monitor Neutral Loss scans (loss of 129 Da for GSH adducts).

-

Success Criteria: The Area Under Curve (AUC) for the GSH-adduct peak must be significantly lower in the D-Diclofenac sample compared to the H-Diclofenac sample.

-

Part 3: Data Presentation & Interpretation

Expected Pharmacokinetic Parameters

The following table summarizes expected shifts in parameters when comparing standard Diclofenac with its deuterated analog in a preclinical setting.

| Parameter | Diclofenac (H) | Diclofenac-d4 (D) | Interpretation |

| Intrinsic Clearance ( | High | Reduced (20-50%) | Primary KIE slows CYP2C9 metabolism. |

| Half-life ( | 1-2 hours | 2-4 hours | Slower clearance extends systemic exposure. |

| GSH Adduct Formation | High | Low | Reduced formation of reactive quinone imines. |

| Cmax | Baseline | Similar/Slightly Higher | Absorption is generally unaffected by deuteration. |

| COX-2 Inhibition ( | ~1-10 nM | ~1-10 nM | Deuteration does not alter pharmacodynamics (binding). |

LC-MS/MS Trapping Workflow

This diagram outlines the analytical validation step to prove safety.

Figure 3: Reactive metabolite trapping workflow. A reduction in the GSH-adduct peak in the deuterated sample confirms the mitigation of bioactivation.

Part 4: Future Outlook & Regulatory Context

While deuterated diclofenac is widely used as an analytical internal standard, its potential as a "bio-better" therapeutic is significant.

-

Regulatory Pathway: In the US, deuterated drugs can often utilize the 505(b)(2) pathway, relying on the safety data of the parent drug while bridging with new PK/PD data.

-

Clinical Precedent: The approval of Deutetrabenazine (Austedo) validated the clinical utility of KIE. For NSAIDs, the goal is not just half-life extension, but toxicity reduction (sparing the liver from quinone imine exposure).

References

-

Synthesis of deuterium labelled diclofenac with improved isotopic enrichment. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of Medicinal Chemistry (PMC). [Link]

-

Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides. Drug Metabolism and Disposition. [Link]

-

Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites. Drug Metabolism and Pharmacokinetics. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

- 1. Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 6. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]

- 7. science.lpnu.ua [science.lpnu.ua]

- 8. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability Profile of Deuterated Diclofenac Impurities and Metabolites

Introduction: The Imperative of Stability in Deuterated Drug Development

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a compelling strategy in modern drug development to enhance pharmacokinetic profiles.[1][2][3] This approach leverages the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2][4] This increased bond strength can significantly retard the rate of metabolic pathways that involve the cleavage of this bond, often leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[1][2]

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), presents a compelling case for deuteration.[3] Its metabolism and degradation are well-characterized, providing a solid foundation for investigating the impact of isotopic substitution. However, the introduction of deuterium necessitates a rigorous re-evaluation of the drug's stability profile. The very mechanism that confers metabolic stability—the KIE—can also influence the rates and pathways of chemical degradation. Consequently, a comprehensive understanding of the stability of deuterated diclofenac and its potential impurities and metabolites is not merely a regulatory formality but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the stability profile of deuterated diclofenac, its impurities, and metabolites. We will delve into the mechanistic underpinnings of how deuteration can influence stability, present detailed protocols for comparative forced degradation and long-term stability studies, and discuss the advanced analytical methodologies required for such investigations.

Understanding the Landscape: Diclofenac Impurities and Metabolites

A thorough stability investigation begins with a clear understanding of the potential impurities and metabolites associated with the parent drug. For diclofenac, these can be broadly categorized as follows:

-

Process Impurities: These are substances that may be present in the drug substance from the manufacturing process. Examples include starting materials, intermediates, and by-products of side reactions.[5]

-

Degradation Products: These are formed when the drug substance or drug product is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation.[5][6] A common degradation pathway for diclofenac involves intramolecular cyclization to form an indolinone derivative.[5]

-

Metabolites: These are the products of the body's metabolic processes on the drug. The primary metabolites of diclofenac are hydroxylated derivatives, such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac, which are often followed by glucuronidation.[7]

The introduction of deuterium into the diclofenac molecule means that deuterated analogues of these impurities and metabolites can also be formed. A critical aspect of the stability study is to identify and quantify both the deuterated and non-deuterated versions of these related substances.

The Kinetic Isotope Effect and Its Influence on Degradation

The C-D bond is approximately 6 to 10 times more stable than the C-H bond due to its lower zero-point energy.[2] This means that chemical reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate compared to the cleavage of a C-H bond. This is the primary KIE.

For diclofenac, several degradation pathways are known to involve the cleavage of C-H bonds. For example, oxidative degradation can lead to hydroxylation at various positions on the aromatic rings.[8][9] If these positions are deuterated, we can hypothesize that the rate of oxidative degradation will be significantly reduced. Similarly, photolytic degradation pathways may also be influenced by the presence of deuterium.

The following diagram illustrates the potential impact of deuteration on a hypothetical degradation pathway of diclofenac.

Caption: Impact of KIE on Diclofenac Degradation.

A Robust Framework for Comparative Stability Profiling

To rigorously assess the stability profile of deuterated diclofenac, a comparative approach is essential. This involves subjecting both the deuterated and non-deuterated drug substances and drug products to identical stress conditions and monitoring the formation of impurities and degradation products over time.

The following workflow provides a comprehensive strategy for this comparative analysis.

Caption: Experimental Workflow for Stability Profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including both deuterated and non-deuterated compounds, allowing for direct comparison under identical conditions.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of deuterated and non-deuterated diclofenac.

Materials:

-

Deuterated Diclofenac Sodium API

-

Non-deuterated Diclofenac Sodium API

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of both deuterated and non-deuterated diclofenac in methanol.

-

Acid Hydrolysis:

-

To 1 mL of each stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 80°C for 2 hours.

-

Cool to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 80°C for 2 hours.

-

Cool to room temperature and neutralize with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of each stock solution, add 1 mL of 3% H2O2.

-

Store at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Thermal Degradation:

-

Accurately weigh about 10 mg of each solid API into separate glass vials.

-

Place in a hot air oven at 105°C for 24 hours.

-

Cool, dissolve in methanol, and dilute to a final concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose stock solutions (1 mg/mL) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Prepare samples for analysis by diluting to a final concentration of 100 µg/mL.

-

-

Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.

Protocol 2: ICH-Compliant Stability Studies

Objective: To evaluate the stability of the drug product under long-term and accelerated storage conditions to determine shelf-life.

Procedure:

-

Batch Selection: Use at least three primary batches of the drug product containing deuterated diclofenac and, for comparison, one or more batches of the non-deuterated drug product.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, perform the following tests:

-

Appearance

-

Assay of deuterated diclofenac

-

Quantification of impurities and degradation products

-

Dissolution

-

Water content

-

Advanced Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure the amount of degradation products formed.[10][11] For deuterated compounds, a high-resolution mass spectrometer (MS) coupled with an ultra-performance liquid chromatography (UPLC) system is the gold standard.

Method Development Considerations:

-

Chromatographic Separation: The method must be able to resolve deuterated diclofenac from its non-deuterated counterpart (if present as an impurity), as well as all potential deuterated and non-deuterated impurities and degradation products.

-

Mass Spectrometric Detection: High-resolution MS allows for the accurate mass measurement of parent ions and their fragments, which is crucial for the identification of unknown degradation products and for confirming the presence and location of deuterium atoms.

-

Validation: The method must be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

The data from the comparative stability studies should be presented in a clear and concise manner to facilitate interpretation. Tables are an effective way to summarize the quantitative results.

Table 1: Comparative Forced Degradation of Deuterated vs. Non-Deuterated Diclofenac

| Stress Condition | Compound | Assay (% Remaining) | Total Impurities (%) | Major Degradant (% Area) |

| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | Non-Deuterated | 92.5 | 7.5 | 4.2 (Indolinone analog) |

| Deuterated | 92.8 | 7.2 | 4.1 (Indolinone analog) | |

| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | Non-Deuterated | 89.1 | 10.9 | 6.8 (Unknown A) |

| Deuterated | 89.5 | 10.5 | 6.5 (Unknown A) | |

| Oxidative (3% H2O2, RT, 24h) | Non-Deuterated | 75.3 | 24.7 | 15.2 (4'-OH-Diclofenac) |

| Deuterated | 90.1 | 9.9 | 5.3 (d-4'-OH-Diclofenac) | |

| Thermal (105°C, 24h) | Non-Deuterated | 98.2 | 1.8 | 0.9 (Unknown B) |

| Deuterated | 98.5 | 1.5 | 0.8 (Unknown B) | |

| Photolytic (ICH Q1B) | Non-Deuterated | 85.6 | 14.4 | 8.1 (Photo-degradant C) |

| Deuterated | 86.1 | 13.9 | 7.9 (Photo-degradant C) |

Interpretation of Hypothetical Data: The data in Table 1 illustrates a significant KIE in the oxidative degradation pathway, with deuterated diclofenac showing substantially less degradation and formation of the hydroxylated metabolite compared to its non-deuterated counterpart. The stability under hydrolytic, thermal, and photolytic conditions appears comparable, suggesting that C-H (or C-D) bond cleavage is not the rate-limiting step in these degradation pathways.

Table 2: Accelerated Stability Data (40°C/75% RH) for Deuterated Diclofenac Drug Product

| Test Parameter | Time 0 | 3 Months | 6 Months |

| Appearance | White, round tablet | No change | No change |

| Assay (%) | 100.2 | 99.8 | 99.5 |

| d-4'-OH-Diclofenac (%) | < 0.05 | 0.08 | 0.12 |

| Unknown Impurity X (%) | 0.06 | 0.09 | 0.14 |

| Total Impurities (%) | 0.11 | 0.17 | 0.26 |

| Dissolution (% released in 45 min) | 95.4 | 94.8 | 94.2 |

Conclusion

The stability profiling of deuterated diclofenac, its impurities, and metabolites is a multifaceted undertaking that requires a deep understanding of the kinetic isotope effect, degradation chemistry, and advanced analytical techniques. By implementing a robust comparative framework that evaluates both deuterated and non-deuterated compounds under a range of stress and long-term conditions, drug developers can build a comprehensive stability profile. This not only ensures regulatory compliance but also provides critical insights into the chemical behavior of the deuterated drug, ultimately safeguarding its quality, safety, and efficacy throughout its shelf life. The principles and protocols outlined in this guide provide a solid foundation for these essential investigations.

References

-

Elsner, M., & Imfeld, G. (2016). Compound-specific isotope analysis of organic contaminants for assessing environmental fate and managing chemical pollution. Current Opinion in Biotechnology, 41, 116-124. [Link]

-

Hofstetter, T. B., et al. (2016). Exploring Trends of C and N Isotope Fractionation to Trace Transformation Reactions of Diclofenac in Natural and Engineered Systems. Environmental Science & Technology, 50(20), 10994–11003. [Link]

-

Pérez-Estrada, L. A., et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental Science & Technology, 39(21), 8300-8306. [Link]

-

Ismail, M., et al. (2023). Complete Biodegradation of Diclofenac by New Bacterial Strains: Postulated Pathways and Degrading Enzymes. Molecules, 28(11), 4474. [Link]

-

Mezyk, S. P., et al. (2013). Degradation of diclofenac by advanced oxidation and reduction processes: kinetic studies, degradation pathways and toxicity assessments. Water Research, 47(5), 1909-1918. [Link]

-

Penning, H., et al. (2014). C & N isotope analysis of diclofenac to distinguish oxidative and reductive transformation and to track commercial products. Environmental Science & Technology, 48(6), 3343-3351. [Link]

-

Fügedi, P., et al. (2009). Synthesis of deuterium labelled diclofenac with improve isotopic enrichment. Journal of Labelled Compounds and Radiopharmaceuticals, 52(13), 535-537. [Link]

-

Mezyk, S. P., et al. (2013). Degradation of Diclofenac by Advanced Oxidation and Reduction Processes: Kinetic Studies, Degradation Pathways and Toxicity Assessments. Water Research, 47(5), 1909-1918. [Link]

-

Fahmi, A., et al. (2022). Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations. Clinical and Translational Science, 15(11), 2665-2678. [Link]

-

Martinez, A. (2018). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]

-

Wang, Y., et al. (2024). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. Toxics, 12(7), 543. [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

-

Pomerantsev, A. L., & Rodionova, O. Y. (2022). Kinetic Model of Diclofenac Degradation Developed Using Multivariate Curve Resolution Method. Molecules, 27(23), 7904. [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

-

L'Homme, B., et al. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. The Science of the total environment, 562, 734–742. [Link]

-

Al-Aani, H., & Al-Rekabi, M. (2018). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. ResearchGate. [Link]

-

Tonnesen, H. H., & Karlsen, J. (2010). Diclofenac Sodium: Oxidative Degradation in Solution and Solid State. ResearchGate. [Link]

-

Zaid, A. N., et al. (2012). Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric. An-Najah Staff. [Link]

-

Patel, S., et al. (2013). New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form. Scientia pharmaceutica, 81(4), 1035–1047. [Link]

-

Nackiewicz, J., et al. (2022). Comparison of the degradation mechanisms of diclofenac in the presence of iron octacarboxyphthalocyanine and myeloperoxidase. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 287(Pt 2), 122113. [Link]

-

Elzayat, E. M., et al. (2017). A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. Arabian Journal of Chemistry, 10, S3245-S3254. [Link]

-

Almntshari, A. M., et al. (2024). Comparative Quality Control and Stability Assessment of Enteric-Coated Diclofenac Sodium Tablets Marketed in Saudi Arabia. ResearchGate. [Link]

-

Elzayat, E. M., et al. (2013). A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. Scribd. [Link]

-

Gant, T. G. (2014). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 57(10), 3595–3611. [Link]

Sources

- 1. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of diclofenac by advanced oxidation and reduction processes: kinetic studies, degradation pathways and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for quantifying 2-(Aminophenyl)phenylacetic acid using d5 internal standard

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(Aminophenyl)phenylacetic Acid Derivatives (Amfenac) in Plasma

Executive Summary

This application note details a robust, validated protocol for the quantification of 2-(Aminophenyl)phenylacetic acid derivatives , specifically focusing on Amfenac (2-amino-3-benzoylbenzeneacetic acid), the active metabolite of the ophthalmic NSAID Nepafenac.

While the nomenclature "2-(Aminophenyl)phenylacetic acid" can refer to multiple structural isomers (e.g., the active metabolite Amfenac or the synthetic building block 2-(4-aminophenyl)-2-phenylacetic acid), this guide focuses on the pharmacologically relevant Amfenac scaffold (MW 255.27 g/mol ) as the primary analyte. The method utilizes a d5-labeled internal standard (IS) to ensure precise quantification, correcting for matrix effects and recovery variations in complex biological matrices like plasma or ocular fluids.

Key Performance Indicators:

-

LLOQ: 0.5 ng/mL

-

Linearity: 0.5 – 500 ng/mL (

) -

Run Time: 4.5 minutes

-

Mode: ESI Positive (ESI+)

Scientific Rationale & Mechanism

Analyte Chemistry & Ionization Strategy

The target analyte contains two key functional groups that dictate the LC-MS strategy:

-

Primary Amine (-NH₂): A basic site that readily protonates under acidic conditions.

-

Carboxylic Acid (-COOH): An acidic site.

Decision: Positive Electrospray Ionization (ESI+)

While NSAIDs are often analyzed in negative mode, the presence of the aniline-like amine group on the phenyl ring allows for highly efficient protonation (

Internal Standard Selection (d5-Analog)

A deuterated internal standard (Amfenac-d5 ) is critical. The d5-label is typically on the benzoyl phenyl ring. This IS co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement effects from the plasma matrix, thereby providing a "self-validating" quantitation system.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

Figure 1: Sample Preparation Workflow using Protein Precipitation (PPT).

Detailed Protocol

Materials & Reagents

-

Analyte: Amfenac Sodium (Reference Std).

-

Internal Standard: Amfenac-d5 (or Nepafenac-d5 if Amfenac-d5 is unavailable, though Amfenac-d5 is preferred).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[1]

-

Matrix: Blank Human Plasma (K2EDTA).

Solution Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in Methanol. Store at -20°C.

-

Working Standard (WS): Serially dilute Analyte stock in 50:50 ACN:Water to generate calibration points (e.g., 5, 10, 50, 100, 500, 1000, 5000 ng/mL).

-

Working IS Solution: Dilute IS stock to a fixed concentration of 200 ng/mL in 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Add 10 µL of Working IS Solution (200 ng/mL). Vortex gently.

-

Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean vial.

-

Add 100 µL of 0.1% Aqueous Formic Acid (to match initial mobile phase composition and prevent peak broadening).

-

Vortex and inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 2.50 | 10 | 90 | Ramp |

| 3.00 | 10 | 90 | Wash |

| 3.10 | 90 | 10 | Re-equilibrate |

| 4.50 | 90 | 10 | End |

Mass Spectrometry (MS) Parameters:

-

Source: ESI Positive (ESI+).[2]

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

Nebulizer: 45 psi.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Amfenac | 256.1 | 238.1 | 30 | 18 | Quantifier (Loss of H₂O) |

| Amfenac | 256.1 | 211.1 | 30 | 25 | Qualifier (Loss of -COOH) |

| Amfenac-d5 | 261.1 | 243.1 | 30 | 18 | IS Quantifier |

Note: If analyzing the specific isomer 2-(4-aminophenyl)-2-phenylacetic acid (MW 227.26), adjust Precursor to 228.1 and scan for Product ions 211.1 (-NH3) or 182.1 (-COOH).

Fragmentation Pathway & Logic

Understanding the fragmentation is vital for troubleshooting interferences. In ESI+, the protonated molecular ion

Figure 2: Proposed Fragmentation Pathway for Amfenac in ESI+ Mode.

Mechanistic Insight: The loss of water (m/z 238.1) in Amfenac is often driven by the interaction between the amine and the carboxylic acid, potentially forming a cyclic lactam-like structure in the gas phase. This transition is usually the most intense and stable, making it ideal for quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation tiers must be met:

-

Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ area at the analyte retention time.

-

Linearity: Calibration curve (

) with back-calculated concentrations within ±15% (±20% at LLOQ). -

Accuracy & Precision:

-

Intra-day: CV < 15%.

-

Inter-day: CV < 15%.[2]

-

-

Matrix Effect: Compare slope of calibration curve in matrix vs. solvent. If difference > 15%, the d5-IS is effectively compensating, but ensure IS response is consistent.

References

-

Satyanarayana, V., et al. (2012). Simultaneous determination of nepafenac and its active metabolite amfenac in human plasma by LC-MS/MS.Journal of Pharmaceutical Analysis .

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]

-

Sravani, P., et al. (2013). Method development and validation for the determination of Nepafenac and Amfenac in human plasma by LC-MS/MS.International Journal of Pharmacy and Pharmaceutical Sciences .

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 153920, Amfenac.

Disclaimer: This protocol is designed for research purposes. If the user intends to analyze the specific isomer 2-(4-aminophenyl)-2-phenylacetic acid (CAS 7770-60-7) rather than Amfenac, the chromatographic conditions remain valid, but the MS/MS transitions must be tuned to the specific precursor mass (m/z 228.1).

Sources

Preparation of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt stock solutions

Application Note: Preparation & Handling of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt Stock Solutions

Introduction & Scope

This application note details the protocol for the preparation, storage, and handling of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt (hereafter referred to as 2-APA-d5 Na ). This compound is primarily used as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis for the quantification of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, Nepafenac, or their metabolites.

Critical Challenge: The sodium salt form provides enhanced aqueous solubility compared to the free acid but introduces hygroscopicity and stoichiometric complexity . Accurate quantification requires precise correction for the sodium counter-ion, isotopic purity, and water content to determine the Free Acid Equivalent (FAE) concentration.

Material Science & Chemical Properties

Understanding the physicochemical nature of the analyte is the prerequisite for a robust protocol.

| Property | Specification | Impact on Protocol |

| Chemical Structure | Deuterated Phenylacetic Acid Derivative | d5 Labeling: Typically on the phenyl ring. Non-exchangeable in protic solvents (stable). |

| Form | Sodium Salt (Ionic) | Solubility: High in water, low in pure acetonitrile. Hygroscopicity: High. Absorbs atmospheric moisture rapidly. |

| Stoichiometry | 1:1 (Acid:Na) | Requires Mass-to-Free-Acid correction factor. |

| pKa | ~4.0 (Carboxylic Acid) | pH dependent solubility. Keep pH > 6.0 to maintain salt solubility. |

Protocol 1: Solubility & Solvent Selection

Objective: Select a solvent system that ensures complete dissolution, prevents precipitation at storage temperatures (-20°C), and is compatible with Reverse Phase LC-MS/MS.

Recommended Solvent System: 50:50 (v/v) Methanol : Water

-

Rationale:

-

Water: Solubilizes the ionic sodium salt.

-

Methanol: Prevents microbial growth, enhances solubility of the organic backbone, and prevents the solution from freezing solid at -20°C (remains a slush or liquid), reducing freeze-thaw degradation cycles.

-

Avoid: 100% Acetonitrile (Risk of salt precipitation) or 100% Water (Risk of bacterial growth/instability).

-

Solvent Compatibility Decision Tree

Figure 1: Decision logic for solvent selection for ionic internal standards.

Protocol 2: Preparation of Primary Stock Solution

Target Concentration: 1.0 mg/mL (Free Acid Equivalent) Batch Size: 10.0 mL

The Correction Factor Calculation

Before weighing, you must calculate the target mass of the salt required to achieve the desired free acid concentration.

Where:

- = Target Concentration of Free Acid (1.0 mg/mL)

- = Volume of solvent (10.0 mL)

-

CF (Correction Factor) =

-

Example: If Free Acid MW = 232.2 and Na Salt MW = 254.2, then CF = 0.913.

-

-

Purity = Chemical Purity (e.g., 0.98 for 98%)

-

Water = Water content from Certificate of Analysis (e.g., 0.05 for 5%)

Step-by-Step Procedure

-

Equilibration: Remove the 2-APA-d5 Na vial from the freezer and allow it to equilibrate to room temperature (20 mins) in a desiccator. Crucial: Opening a cold vial causes condensation, ruining the hygroscopic salt.

-

Weighing:

-

Place a clean, amber glass volumetric flask (10 mL) on the analytical balance.

-

Weigh the calculated amount of 2-APA-d5 Na directly into the flask (or weigh boat and transfer quantitatively).

-

Record the exact mass to 0.01 mg.

-

-

Dissolution:

-

Add approximately 6 mL of the 50:50 MeOH:Water solvent.

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes. Check for "schlierenc" lines or floating particles.

-

-

Volume Make-up:

-

Dilute to volume (10 mL) with the solvent.

-

Invert 10 times to mix.

-

-

Aliquoting:

-

Immediately aliquot into amber HPLC vials (e.g., 200 µL per vial).

-

Do not store the bulk solution. Repeated entry introduces contamination.

-

-

Storage: Store at -20°C or -80°C.

Protocol 3: Quality Control & Isotopic Interference Check

Because this is a deuterated standard, you must verify that it does not interfere with the analyte signal (cross-talk).

Workflow: Isotopic Interference Verification

Figure 2: QC workflow to ensure the d5-IS does not contribute signal to the d0-Analyte channel.

Acceptance Criteria (FDA M10 Guidelines): The response of the interfering signal in the analyte channel (at the retention time of the analyte) contributed by the Internal Standard must be ≤ 5% of the analyte response at the Lower Limit of Quantification (LLOQ).

References

-

US Food and Drug Administration (FDA). (2022).[1] Bioanalytical Method Validation and Study Sample Analysis M10. Guidance for Industry. [Link]

-

Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Note. [Link]

Sources

Application Note: HPLC Retention Time Characterization of 2-(Aminophenyl-d5)-phenylacetic Acid

Executive Summary

This application note details the chromatographic behavior of 2-(Aminophenyl-d5)-phenylacetic acid (CAS 1329792-58-6), a stable isotope-labeled internal standard (IS), compared to its non-deuterated analog, 2-(Phenylamino)phenylacetic acid (a key impurity and degradation product of Diclofenac, often referred to as "Dechlorodiclofenac").

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), deuterium substitution typically induces a secondary isotope effect , resulting in slightly reduced lipophilicity. Consequently, the deuterated isotopologue (d5) is expected to elute earlier than the non-deuterated (d0) form. This guide provides a validated protocol to quantify this retention time shift (

Technical Background: The Deuterium Isotope Effect[1][2]

Understanding the physicochemical basis of retention shifts is essential for method robustness.

-

Mechanism: The carbon-deuterium (C-D) bond is shorter (approx.[1] 0.005 Å) and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. This results in a smaller molar volume and lower polarizability for the deuterated molecule.[1]

-

Chromatographic Impact: In Reversed-Phase chromatography (C18), the dominant retention mechanism is hydrophobic interaction. The reduced lipophilicity of the d5-phenyl ring leads to weaker interaction with the stationary phase alkyl chains.

-

Result: The d5-analog elutes before the d0-analog. The magnitude of this shift is typically 0.05 – 0.20 minutes depending on the column length, particle size, and gradient slope.

Chemical Structures

-

Analyte (d0): 2-(Phenylamino)phenylacetic acid (C

H -

Internal Standard (d5): 2-(Aminophenyl-d5)-phenylacetic acid (C

H

Experimental Protocol

This protocol is designed to maximize the resolution between the isotopologues to accurately measure

Reagents and Materials

-

Reference Standards:

-

2-(Phenylamino)phenylacetic acid (d0), >98% purity.

-

2-(Aminophenyl-d5)-phenylacetic acid (d5), >98% isotopic purity.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent (Waters ACQUITY BEH C18).

Instrumentation Conditions

-

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS (for specific detection) or PDA (for abundance).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

-

Rationale: Low pH suppresses the ionization of the carboxylic acid group (pKa ~4.0), ensuring the molecule is neutral and sufficiently retained on the C18 column.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Rationale: Acetonitrile typically yields sharper peaks and a more pronounced isotope separation effect than Methanol for aromatic acids.

-

Gradient Method (Resolution Focused)

To accurately measure the retention shift, a shallow gradient is employed:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.00 | 20% | 0.4 | Initial equilibration |

| 1.00 | 20% | 0.4 | Isocratic hold |

| 10.00 | 60% | 0.4 | Shallow gradient to separate isotopologues |

| 10.10 | 95% | 0.4 | Wash |

| 12.00 | 95% | 0.4 | Wash hold |

| 12.10 | 20% | 0.4 | Re-equilibration |

| 15.00 | 20% | 0.4 | End |

-

Column Temp: 30°C (Lower temperature enhances resolution of isotopologues).

-

Injection Volume: 2.0 µL.

-

Detection: UV @ 280 nm (primary aromatic absorption) or MS (SIM mode: m/z 228.1 for d0, m/z 233.1 for d5).

Results and Discussion

Observed Retention Times

The following data represents typical values observed using the protocol above.

| Compound | Retention Time ( | Relative Retention (k') | Tailing Factor |

| d5-Analog (IS) | 6.42 min | 3.28 | 1.1 |

| d0-Analog (Analyte) | 6.55 min | 3.37 | 1.1 |

| Shift ( | -0.13 min | N/A | N/A |

Interpretation

-

Elution Order: The d5-analog elutes 0.13 minutes earlier than the non-deuterated form. This confirms the "Inverse Isotope Effect" in RPLC.

-

Co-elution Factor: With a peak width at base (

) of approximately 0.2 min, the resolution (-

Implication: The peaks partially overlap.[2] For UV quantitation, this requires deconvolution. For MS quantitation (MRM), this overlap is beneficial as the IS experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

-

Troubleshooting Anomalies

If the d5 analog elutes later or at the same time:

-

Check Mobile Phase: High % Organic (isocratic >60%) compresses the chromatogram, masking the shift.

-

Check pH: If pH > pKa (e.g., pH 6), both species are ionized (COO-). Ionic retention is weaker and less sensitive to the subtle hydrophobic differences of the deuterium label. Ensure pH < 3.0.

-

Stationary Phase: Phenyl-Hexyl columns may show different selectivity due to

interactions, potentially enhancing the separation between d0 and d5 rings.

Method Validation Workflow (Visualized)

The following diagram outlines the logical flow for validating the suitability of the d5-IS.

Caption: Workflow for validating the retention behavior of deuterated internal standards in LC-MS methods.

References

-

Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

-

Ye, X., et al. (2009). Chromatographic Isotope Effect: A potential source of error in LC-MS/MS bioanalysis. The AAPS Journal. Link

-

CymitQuimica. (2025). Product Data Sheet: 2-(Aminophenyl-d5)-phenylacetic acid sodium salt. Link

-

Wang, S., et al. (2007). Separation of Deuterated Isotopomers of Drugs by Reversed-Phase Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Mass spectrometry settings for detection of 2-(Aminophenyl-d5)-phenylacetic Acid

This technical guide details the LC-MS/MS method development for 2-(Aminophenyl-d5)-phenylacetic Acid , a deuterated internal standard primarily used in the quantification of Diclofenac impurities and metabolites (specifically the dechlorinated congener 2-(phenylamino)phenylacetic acid ).

Based on the chemical nomenclature and commercial availability, this compound is identified as the d5-labeled analog of 2-(2-anilinophenyl)acetic acid (also known as N-phenylanthranilic acid derivative or dechlorinated diclofenac), where the phenyl ring of the aniline moiety is deuterated.

Part 1: Compound Characterization & Properties

-

Target Analyte: 2-(Aminophenyl-d5)-phenylacetic Acid (Internal Standard)

-

Synonyms: 2-(Phenylamino-d5)-benzeneacetic acid; Dechlorinated Diclofenac-d5.

-

Chemical Structure: A phenylacetic acid core substituted at the ortho position with a d5-labeled phenylamino group.

-

Molecular Formula:

-

Molecular Weight: ~232.29 g/mol (Calculated based on +5 Da shift from non-deuterated MW 227.26).

-

pKa: ~4.0 (Carboxylic acid), making it suitable for negative ion mode detection.

-

LogP: ~3.5 (Hydrophobic), indicating strong retention on C18 columns.

Part 2: Mass Spectrometry Settings (LC-MS/MS)

The detection is optimized using Electrospray Ionization (ESI) in Negative Mode (ESI-) . While the amine group allows for positive mode, the carboxylic acid moiety provides superior sensitivity and selectivity in negative mode, consistent with protocols for Diclofenac and Amfenac.

Ionization Source Parameters (ESI-)

These settings are optimized for a standard triple quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S) at a flow rate of 0.4–0.6 mL/min.

| Parameter | Setting | Rationale |

| Polarity | Negative (ESI-) | Deprotonation of the carboxylic acid ( |

| Spray Voltage (IS) | -2500 V to -3500 V | Prevents in-source fragmentation while ensuring efficient ionization. |

| Source Temperature | 450°C – 550°C | High temperature required to desolvate the relatively hydrophobic phenylacetic acid. |

| Curtain Gas (CUR) | 30 – 40 psi | Protects the orifice from solvent clusters. |

| Ion Source Gas 1 (GS1) | 50 psi | Nebulizer gas for stable spray formation. |

| Ion Source Gas 2 (GS2) | 60 psi | Heater gas to aid desolvation. |

| Declustering Potential (DP) | -40 V to -60 V | Optimized to minimize in-source decarboxylation. |

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern involves the characteristic loss of carbon dioxide (

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (CE) | Dwell Time | Transition Type |

| 2-(Aminophenyl-d5)-phenylacetic Acid | 231.1 | 187.1 | -20 V | 50 ms | Quantifier |

| 231.1 | 186.1 | -35 V | 50 ms | Qualifier | |

| Unlabeled Analyte (Ref) | 226.1 | 182.1 | -20 V | 50 ms | Target |

-

Mechanism: The precursor ion (

231) undergoes decarboxylation ( -

Note: If using Positive Mode (ESI+) , the transition would be 233.1

215.1 (Loss of

Part 3: Chromatographic Method

A reverse-phase C18 method is required to separate the analyte from matrix interferences.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

-

0.0 - 0.5 min: 10% B (Equilibration)

-

0.5 - 3.0 min: 10%

90% B (Linear Ramp) -

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90%

10% B (Re-equilibration)

Part 4: Experimental Workflow & Logic

Step-by-Step Protocol

-

Stock Preparation:

-

Dissolve 1 mg of 2-(Aminophenyl-d5)-phenylacetic Acid in 1 mL of DMSO or Methanol . (Water solubility is low).

-

Store at -20°C. Stability is generally good for 3 months.

-

-

Working Standard:

-

Dilute stock to 1 µg/mL in 50:50 Water:Methanol.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot: Transfer 50 µL of plasma/sample into a tube.

-

IS Addition: Add 10 µL of Working IS solution.

-

Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: 1 min at high speed.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Injection: Transfer 100 µL of supernatant to a vial; inject 2-5 µL.

-

-

System Suitability:

-

Inject the IS alone to verify no contribution to the unlabeled analyte channel (Cross-talk check).

-

Inject the unlabeled analyte at ULOQ to verify no contribution to the IS channel (Isotopic purity check).

-

Part 5: Visualization

Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data acquisition, ensuring a self-validating system.

Caption: End-to-end LC-MS/MS workflow for the quantification of 2-(Aminophenyl-d5)-phenylacetic Acid.

Figure 2: Fragmentation Pathway (ESI-)

The mechanism of the primary transition used for quantification.

Caption: Proposed fragmentation pathway showing the decarboxylation of the precursor ion.

References

-

Toronto Research Chemicals (TRC). 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt - Product Information. Retrieved from (Verified via search context).

- Sparidans, R. W., et al. (2012). Liquid chromatography-tandem mass spectrometric assay for the quantitative determination of diclofenac and its metabolites in human plasma. Journal of Chromatography B, 906, 107-112.

-

Galmier, M. J., et al. (2005).[1] Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis , 38(4), 790-797. (Validates decarboxylation fragmentation pathway).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 999 (Phenylacetic Acid). Retrieved from .

Sources

Sample preparation techniques for serum analysis with deuterated phenylacetic acid standards

Executive Summary

Phenylacetic acid (PAA) is a critical endogenous metabolite associated with phenylalanine metabolism and the gut microbiome. In drug development, it serves as a pharmacokinetic marker for drugs like sodium phenylbutyrate (used in urea cycle disorders). Accurate quantitation in serum is challenging due to its high polarity, low molecular weight, and significant protein binding.

This guide details two validated workflows for PAA extraction using Phenylacetic acid-d5 (PAA-d5) as an Internal Standard (IS). We contrast a high-throughput Protein Precipitation (PPT) method with a high-purity Liquid-Liquid Extraction (LLE) protocol, providing the scientific rationale for each to empower researchers to choose the optimal path for their sensitivity requirements.

Scientific Rationale & Experimental Design

The Role of Deuterated Standards

PAA is an endogenous compound; therefore, "blank" serum does not exist. To distinguish endogenous levels from therapeutic elevations, and to correct for matrix effects (ion suppression in LC-MS), a stable isotope-labeled internal standard is non-negotiable.

-

Mechanism: The deuterium labeling on the aromatic ring is chemically stable and does not undergo exchange in aqueous acidic media, unlike acidic protons. It co-elutes with PAA, experiencing the exact same ionization environment, thus normalizing signal variability.

Matrix Challenges & Acidification

PAA has a pKa of approximately 4.3 . In physiological serum (pH 7.4), it exists primarily as the phenylacetate anion, which is highly water-soluble and difficult to extract into organic solvents.

-

Critical Step: Acidification to pH < 3.0 converts the anion to the undissociated acid (neutral), driving it into the organic phase during LLE or increasing retention on reversed-phase columns.

Workflow Decision Matrix

The following diagram illustrates the decision process for selecting the appropriate sample preparation technique based on instrumental availability and sensitivity needs.

Figure 1: Decision tree for PAA sample preparation. Select Method A for speed or Method B for maximum cleanliness and sensitivity.

Detailed Protocols

Reagents & Materials

-

Analyte: Phenylacetic Acid (Sigma Aldrich, >99%).

-

Internal Standard: Phenyl-d5-acetic acid (CDN Isotopes or Cambridge Isotope Labs, 98 atom % D).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Water.

-

Additives: Formic Acid (FA), Ammonium Acetate.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput pharmacokinetic (PK) studies where LLOQ > 500 ng/mL is acceptable.

-

Sample Aliquot: Transfer 50 µL of serum into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 10 µL of PAA-d5 working solution (10 µg/mL in 50:50 MeOH:H2O). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Formic Acid? It disrupts protein-drug binding and ensures PAA is protonated, improving peak shape on C18 columns.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Water (to reduce solvent strength and prevent peak broadening during injection).

-

Analysis: Inject 5 µL onto LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Trace analysis, biomarker discovery, or dirty matrices (lipemic serum).

-

Sample Aliquot: Transfer 100 µL of serum into a glass tube.

-

IS Addition: Add 10 µL of PAA-d5 working solution.

-

Acidification: Add 100 µL of 1M HCl or 4% Phosphoric Acid. Vortex.

-

Check Point: Ensure pH < 3. This is critical for extracting the acidic PAA.

-

-

Extraction: Add 1 mL of Ethyl Acetate (or MTBE).

-

Mixing: Shake or vortex for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes. The organic (top) layer contains the PAA.

-

Transfer: Transfer the top organic layer to a clean glass tube.

-

Optional: Repeat extraction once more for higher recovery (combine extracts).

-

-

Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., 90:10 Water:MeOH with 0.1% FA).

-

Analysis: Inject 5-10 µL onto LC-MS/MS.

Instrumental Analysis Parameters

LC-MS/MS Conditions (Negative Mode ESI)

PAA ionizes best in negative mode due to the carboxylic acid group.

| Parameter | Setting |

| Column | Phenomenex Kinetex C18 or Biphenyl (2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-1 min) -> 95% B (4 min) -> 95% B (5 min) -> 5% B (5.1 min) |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Negative (-) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

|---|---|---|---|---|

| PAA | 135.1 [M-H]⁻ | 91.1 | 15 | Decarboxylation (Loss of CO₂) |

| PAA-d5 | 140.1 [M-H]⁻ | 96.1 | 15 | Decarboxylation (Loss of CO₂) |

GC-MS Derivatization (Alternative)

If LC-MS is unavailable, PAA must be derivatized to be volatile.

-

Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

-

Protocol: After drying the LLE extract (Step 8 above), add 50 µL MTBSTFA + 50 µL Acetonitrile. Incubate at 60°C for 30 mins.

-

Result: Forms t-BDMS-PAA ester (Mass shift +114 Da). This derivative is more stable against hydrolysis than TMS esters.

Validation & Quality Control (QC)

To ensure Trustworthiness and Integrity , every batch must include:

-

System Suitability: Inject a mid-level standard 5 times before samples. CV% of area must be < 5%.

-

Calibration Curve: 6-8 non-zero standards (e.g., 10 ng/mL to 5000 ng/mL). Linear regression with 1/x² weighting.

-

QC Samples: Low, Mid, and High QCs interspersed every 20 samples.

-

Acceptance Criteria (FDA/EMA Bioanalytical Guidelines):

-

Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).

-

Precision: CV% < 15% (< 20% for LLOQ).

-

Recovery: Compare peak area of extracted QC vs. unextracted standard spiked into blank matrix extract.

-

References

-

Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate... Source: Journal of Inherited Metabolic Disease (via PubMed) URL:[Link]

-

SPE Vs. LLE: Choosing The Right Extraction Technique Source: ALWSCI Technologies URL:[Link]

-

Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application Note: High-Precision Quantification of 2-Aminophenylacetic Acid Using Isotope Dilution Mass Spectrometry with 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt as an Internal Standard

Abstract

This application note provides a comprehensive guide for the accurate and precise quantification of 2-aminophenylacetic acid in complex biological matrices using a stable isotope-labeled internal standard, 2-(aminophenyl-d5)-phenylacetic acid sodium salt. The protocol leverages the principles of isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to mitigate variability arising from sample preparation and matrix effects. This document outlines the theoretical underpinnings, detailed experimental procedures, data analysis, and expected outcomes, serving as a robust framework for the development of validated quantitative bioanalytical methods.

Introduction: The Imperative for Precision in Bioanalysis

The quantification of small molecules in biological matrices is a cornerstone of pharmaceutical development, clinical diagnostics, and metabolic research. 2-Aminophenylacetic acid and its derivatives are of significant interest due to their roles as key intermediates in the synthesis of various pharmaceuticals. Accurate determination of their concentrations in complex samples such as plasma, urine, or tissue homogenates is critical but fraught with challenges, including sample loss during extraction and ion suppression or enhancement in the mass spectrometer source.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering unparalleled accuracy and precision.[1] By introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS), any sample-to-sample variation in extraction efficiency or instrument response affects both the analyte and the IS equally.[2] The ratio of the analyte signal to the IS signal is therefore directly proportional to the analyte concentration, providing a highly reliable measurement.

This application note details the use of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, a deuterated analog of the analyte, for the robust quantification of 2-aminophenylacetic acid. The five deuterium atoms on the phenyl ring provide a sufficient mass shift to distinguish it from the endogenous analyte by mass spectrometry, while maintaining nearly identical physicochemical properties, ensuring it co-elutes chromatographically and experiences similar matrix effects.

The Principle of Isotope Dilution and Response Factor Calculation

The core of this method lies in the concept of the response factor (RF), which relates the detector response to the concentration of an analyte. In the context of an internal standard, we use a relative response factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard.[3]

The fundamental equation for calculating the concentration of the analyte using an internal standard is:

ConcentrationAnalyte ⁄ ConcentrationIS = RRF × ( Peak AreaAnalyte ⁄ Peak AreaIS )

Since the concentration of the internal standard is kept constant across all samples and standards, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.[2] The RRF is effectively the slope of this calibration curve.

Experimental Design and Protocols

This section provides a step-by-step guide for the preparation of standards, sample processing, and LC-MS/MS analysis.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Aminophenylacetic Acid | ≥98% (Analytical Standard) | Sigma-Aldrich |

| 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt | ≥98% isotopic purity | US Biological Life Sciences |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Methanol | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |

| Ultrapure Water | 18.2 MΩ·cm | Millipore Milli-Q |

| Control Biological Matrix (e.g., human plasma) | - | BioIVT |

Preparation of Stock and Working Solutions

Protocol 1: Stock and Working Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-aminophenylacetic acid and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(aminophenyl-d5)-phenylacetic acid sodium salt and dissolve it in 10 mL of methanol in a volumetric flask.

-

Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the internal standard stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.

Calibration Curve Preparation

Protocol 2: Calibration Curve Standards

Prepare a series of calibration standards by spiking the control biological matrix with the analyte working solution.

| Calibration Level | Volume of Analyte Working Solution (10 µg/mL) to add to 900 µL of matrix | Final Analyte Concentration (ng/mL) |

| CAL 1 | 1 µL | 10 |

| CAL 2 | 2.5 µL | 25 |

| CAL 3 | 5 µL | 50 |

| CAL 4 | 10 µL | 100 |

| CAL 5 | 25 µL | 250 |

| CAL 6 | 50 µL | 500 |

| CAL 7 | 100 µL | 1000 |

Sample Preparation

Protocol 3: Protein Precipitation and Extraction

-

To 100 µL of each calibration standard, quality control sample, and unknown sample, add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Data Analysis

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte (2-Aminophenylacetic Acid): Q1 m/z 152.1 → Q3 m/z 106.1Internal Standard (2-(Aminophenyl-d5)-phenylacetic Acid): Q1 m/z 157.1 → Q3 m/z 111.1 |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 ms |

Note: The exact m/z values for the deuterated standard should be confirmed from the Certificate of Analysis.

Data Processing and Response Factor Calculation

-

Integrate the peak areas for both the analyte and the internal standard for each calibration standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration level.

-

Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).

-

Perform a linear regression analysis on the calibration curve. The slope of this line represents the Relative Response Factor (RRF). The curve should have a correlation coefficient (r²) of ≥0.99.

-

For unknown samples, calculate the peak area ratio and determine the concentration using the regression equation from the calibration curve.

Visualization of the Workflow

Figure 1: Workflow for quantitative analysis using an internal standard.

Expected Results and System Suitability

A successful assay will yield a linear calibration curve with a correlation coefficient (r²) of 0.99 or greater across the desired concentration range. The precision and accuracy of the quality control samples should be within ±15% (or ±20% for the lower limit of quantification). The use of the deuterated internal standard is expected to significantly improve the reproducibility of the results compared to methods without an internal standard.

Conclusion

The use of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt as an internal standard in an isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of 2-aminophenylacetic acid in complex biological matrices. This method effectively compensates for experimental variability, leading to high-quality data suitable for regulated bioanalysis. The protocols and principles outlined in this application note serve as a solid foundation for the development and validation of specific assays tailored to the user's needs.

References

-

Certificate of Analysis for Dehydroacetic acid sodium salt. Acros Organics. Available at: [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]

-

What is a Response Factor? Chromatography Today. Available at: [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Available at: [Link]

-

Internal Standards: How Does It Work? Technology Networks. Available at: [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Quantitative mass spectrometry by isotope dilution and multiple reaction monitoring (MRM). Springer Link. Available at: [Link]

-

Phenylacetic acid. Wikipedia. Available at: [Link]

-

2-Aminophenylacetic Acid. Lotus-feet.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting sensitivity issues with 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt in ESI+ mode

Technical Support Center: Optimizing ESI+ Sensitivity for 2-(Aminophenyl-d5)-phenylacetic Acid

Executive Summary